REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:16]=[O:17])[CH:4]=[CH2:5].ClS([N:22]=[C:23]=[O:24])(=O)=O.C(O)(=O)C>C1COCC1.O>[CH2:3]([O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[N:12]([C:23]([NH2:22])=[O:24])[CH:11]=[C:10]2[CH:16]=[O:17])[CH:4]=[CH2:5] |f:0.1|
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Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
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C(C=C)OC=1C=C2C(=CNC2=CC1)C=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.02 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was further stirred at RT for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between 5° C. and 10° C
|
Type
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STIRRING
|
Details
|
the solution was stirred at RT for 1 h
|
Duration
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1 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
The solution was extracted twice with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (100% c-hexane to 100% EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(=O)N)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |